(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Overview
Description
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H27NO7S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester (CAS No. 365997-36-0) is a synthetic derivative with potential pharmacological applications. Its structure includes a cyclohexane ring with specific functional groups that may influence its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula: C₁₅H₂₇N₁O₇S
- Molecular Weight: 365.44 g/mol
- SMILES Notation: CCOC(=O)[C@H]1CCC@@HC@@HNC(=O)OC(C)(C)C
Research indicates that compounds similar to This compound may exhibit biological activity through modulation of enzymatic pathways and receptor interactions. The presence of the methylsulfonyl group suggests potential inhibition of enzymes involved in inflammatory processes or modulation of signaling pathways related to cell proliferation.
Pharmacological Effects
- Antiinflammatory Activity: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating conditions characterized by excessive inflammation.
- Antitumor Potential: Some derivatives have shown promise in inhibiting cancer cell lines, indicating a possible role in oncology as a chemotherapeutic agent.
In Vitro Studies
- Cell Line Studies : Research conducted on various cancer cell lines demonstrated that compounds with similar structures led to reduced cell viability and induced apoptosis. For instance, a study showed that modifications in the cyclohexane ring enhanced cytotoxic effects against breast cancer cells (MCF-7) .
- Enzyme Inhibition : In vitro assays indicated that the compound could inhibit specific enzymes such as COX-2, which is involved in inflammation and pain pathways. This suggests a potential application in pain management therapies .
In Vivo Studies
- Animal Models : In vivo studies using murine models of inflammation reported significant reductions in edema when treated with related compounds, suggesting an anti-inflammatory effect that warrants further exploration .
- Toxicity Assessments : Toxicological evaluations have indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxycyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO7S/c1-6-21-13(17)10-7-8-12(23-24(5,19)20)11(9-10)16-14(18)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,16,18)/t10-,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REERHKRKNNLBKG-QJPTWQEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112602 | |
Record name | Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365997-36-0 | |
Record name | Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365997-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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